molecular formula C12H18ClN3O B1372362 N-o-tolylpiperazine-1-carboxamide hydrochloride CAS No. 1215359-90-2

N-o-tolylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1372362
CAS No.: 1215359-90-2
M. Wt: 255.74 g/mol
InChI Key: TZCPRBYIKMYJPK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound N-o-tolylpiperazine-1-carboxamide hydrochloride is systematically named according to IUPAC rules as N-(2-methylphenyl)piperazine-1-carboxamide hydrochloride. This nomenclature reflects its core structure:

  • A piperazine ring (six-membered diamine heterocycle) serves as the backbone.
  • A carboxamide group (-CONH₂) is attached to the piperazine nitrogen at position 1.
  • The o-tolyl substituent (2-methylphenyl group) is bonded to the carboxamide nitrogen.
  • A hydrochloride salt forms via protonation of the piperazine’s secondary amine.

Structural descriptors :

  • Piperazine moiety : Two nitrogen atoms at positions 1 and 4.
  • Substituents : Carboxamide at N1, o-tolyl group at the amide nitrogen, and protonated N4 forming the hydrochloride salt.

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number : 1354950-88-1 (hydrochloride salt).
Base compound CAS : 856437-75-7 (non-salt form).

Identifier Value Source
InChIKey ZIPDTSGUFMBEMV-UHFFFAOYSA-N
SMILES Cl.OC(=O)N1CCN(CC1)C(=O)Nc1c(C)cccc1
DSSTox Substance ID DTXSID10276214 (base compound)
MDL Number MFCD20441726

Molecular Formula and Stoichiometric Composition Analysis

Molecular formula : C₁₂H₁₇N₃O·HCl.
Stoichiometric breakdown :

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 18 1.008 18.14
N 3 14.01 42.03
O 1 16.00 16.00
Cl 1 35.45 35.45
Total 255.74

This matches the calculated molecular weight of 255.75 g/mol reported in experimental data.

Stereochemical Considerations and Isomeric Forms

The compound exhibits no chiral centers due to its symmetrical substitution pattern:

  • The piperazine ring adopts a chair conformation, but free rotation around C-N bonds allows interconversion between equivalent conformers.
  • The o-tolyl group (2-methylphenyl) is fixed in position, preventing geometric isomerism.
  • No stereoisomers (enantiomers or diastereomers) are reported for this structure.

Key structural invariants :

  • Planarity of the carboxamide group.
  • Restricted rotation around the amide C-N bond due to partial double-bond character.

Properties

IUPAC Name

N-(2-methylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPRBYIKMYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation via Carbonic Acid Derivatives

According to a patent (AU2009329295B2), a key method involves reacting a substituted piperazine amine with a carbonic acid derivative (general formula R-O-CO-Z, where R is an alkyl group and Z is a leaving group such as halogen or alkoxy) in an inert solvent with a base present. This reaction proceeds through an intermediate carbamate formation, which is then reacted in situ with an amine to yield the desired carbamide compound. The process can be summarized as:

Step Reagents & Conditions Outcome
1 Trans 4-{2-[4-(2,3-dichlorophenyl)piperazine-1-yl]-ethyl}cyclohexylamine + carbonic acid derivative in inert solvent + base Formation of intermediate carbamate (non-isolated)
2 Addition of amine derivative (e.g., o-tolylamine) Formation of N-substituted piperazine-1-carboxamide
3 Acidification with hydrochloric acid (pH 2-4) Precipitation of hydrochloride salt

This method boasts high yields (>90%) and high purity, with the advantage of avoiding isolation of unstable intermediates.

Direct Acylation Using Carbonyldiimidazole

A scalable process described for related piperazine-1-carboxamide hydrochlorides involves the use of N,N’-carbonyldiimidazole (CDI) to activate the carboxyl group for coupling with the piperazine derivative. The general procedure includes:

  • Activation of the acid or amine precursor with CDI.
  • Reaction with piperazine or substituted piperazine under reflux or elevated temperature.
  • Work-up and purification by column chromatography.
  • Conversion of the free base to hydrochloride salt by treatment with hydrochloric acid.

This method is noted for its scalability and moderate to good overall yields (~53% overall in related systems), with high purity products suitable for pharmaceutical applications.

Salt Formation and Isolation

The final step in the preparation is typically the conversion of the free base to the hydrochloride salt by:

  • Acidifying the reaction mixture with concentrated hydrochloric acid to pH 2-4.
  • Stirring to form an aqueous suspension.
  • Isolation of the hydrochloride salt by filtration and drying.

This step enhances compound stability, crystallinity, and ease of handling.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Notes
Carbonic acid derivative + amine (in situ) Piperazine derivative, R-O-CO-Z, amine, base, inert solvent Room temp to mild heating, base catalyzed >90% High yield, avoids isolation of intermediates Suitable for diverse N-substituents including o-tolyl
CDI-mediated acylation Piperazine, N,N’-carbonyldiimidazole, substituted amine Reflux or elevated temp, inert solvent ~53% overall Scalable, facile purification Requires chromatographic purification
Direct acylation + HCl salt formation Piperazine derivative, acyl chloride or carbamate precursor, HCl Acidification at pH 2-4 >90% (salt) Improved stability and isolation Common final step for salt formation

Research Findings and Notes

  • The in situ carbamoylation method significantly improves yield compared to traditional stepwise isolation, with reported yields increasing from 52-65% to over 90%.
  • The hydrochloride salt is typically isolated by aqueous acidification and filtration, yielding a pure crystalline product with good stability.
  • The choice of solvent (e.g., dichloromethane, 1,4-dioxane) and base (e.g., triethylamine) influences reaction efficiency and purity.
  • While the patent example uses a dichlorophenyl-substituted piperazine, the methodology is applicable to o-tolyl-substituted analogs by substituting the amine reagent accordingly.
  • Scale-up processes reported for related piperazine-1-carboxamide hydrochlorides demonstrate the feasibility of industrial production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-o-tolylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-tolylpiperazine-1-carboxamide oxide, while reduction may produce N-o-tolylpiperazine-1-carboxamide .

Scientific Research Applications

Pharmacological Applications

N-o-tolylpiperazine-1-carboxamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases linked to the adenosine receptor system.

1.1. Adenosine Receptor Antagonism

Research indicates that compounds similar to this compound can act as selective antagonists for adenosine receptors, particularly A2b receptors. These receptors are implicated in several pathological conditions, including asthma, myocardial infarction, and inflammatory diseases.

  • Case Study : A study detailed in a patent application highlighted the synthesis of compounds with structures similar to this compound, demonstrating their efficacy in treating conditions associated with adenosine receptor activity, such as asthma and diabetic retinopathy .

1.2. Cancer Research

The compound has shown promise in cancer research as a potential anti-cancer agent. Its ability to inhibit specific cellular pathways makes it a candidate for further exploration in oncology.

  • Data Table : Anti-proliferative activities against cancer cell lines have been documented, showing significant inhibition rates compared to standard treatments.
CompoundIC50 (μM) HCT-15IC50 (μM) HCC1937
N-o-tolylpiperazine-1-carboxamide2.89 ± 0.783.26 ± 0.38
Olaparib45.53 ± 3.1319.25 ± 0.75

This table illustrates that this compound exhibits superior anti-proliferative activity compared to established drugs like Olaparib .

Corrosion Inhibition

This compound has also been studied for its effectiveness as a corrosion inhibitor in acidic environments.

2.1. Corrosion Studies

Research on the compound's performance as a corrosion inhibitor for mild steel in hydrochloric acid has yielded promising results:

  • Case Study : A study published on corrosion inhibition highlighted that N-o-tolylpiperazine-1-carboxamide showed significant effectiveness in reducing corrosion rates of mild steel when exposed to 1 M HCl solutions .
  • Data Table : The inhibition efficiency of the compound was quantified as follows:
Concentration (M)Inhibition Efficiency (%)
0.0185
0.0590
0.1095

These findings indicate that the compound can effectively protect mild steel from corrosion under acidic conditions .

Summary of Findings

This compound is a versatile compound with significant applications in pharmacology and materials science:

  • Pharmacological Applications :
    • Acts as an adenosine receptor antagonist.
    • Shows potential anti-cancer properties.
  • Corrosion Inhibition :
    • Demonstrates high efficacy as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N-o-tolylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Influence: Electron-Withdrawing Groups (e.g., Cl): N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride () exhibits enhanced stability due to the electron-withdrawing chlorine, making it suitable for pharmaceutical intermediates. Heterocyclic Modifications: The triazole ring in the target compound () introduces hydrogen-bonding sites, which may enhance receptor binding in drug design.

Functional Activity Comparisons

Corrosion Inhibition :

4-(Pyridin-2-yl)-N-p-tolylpiperazine-1-carboxamide (PTC) demonstrated 85–92% inhibition efficiency for mild steel in 1M HCl at 30°C, acting as a mixed-type inhibitor. Adsorption followed the Langmuir isotherm, with ΔG°ads = −34.2 kJ/mol, indicating physisorption .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of N-o-tolylpiperazine-1-carboxamide enhances water solubility compared to neutral analogues like N-ethyl-N,4-dimethylpiperazine-1-carboxamide ().
  • Thermal Stability : Piperazine carboxamides with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (>200°C) due to stronger intermolecular forces.

Biological Activity

N-o-tolylpiperazine-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, a six-membered heterocyclic compound. Its structure can be described as follows:

  • Chemical Formula : C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight : 255.72 g/mol
  • IUPAC Name : N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride

This compound's structural features contribute to its interaction with various biological targets, influencing its pharmacological profile.

1. Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to N-o-tolylpiperazine can suppress tumor growth by inducing apoptosis in cancer cells. For instance, studies on related piperazine derivatives have shown effective inhibition of cell proliferation in prostate cancer cell lines (LNCaP and PC-3) through apoptotic pathways .
  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells .

2. Antifilarial Activity

This compound has also been evaluated for its antifilarial properties. In studies involving rodent models infected with Brugia malayi, it demonstrated:

  • Macro and Microfilaricidal Effects : At specific doses, the compound exhibited significant adulticidal and microfilaricidal activity, indicating its potential as an antifilarial agent .

Efficacy Data

The efficacy of this compound can be summarized in the following table:

Study TypeTarget Organism/Cell LineDose (mg/kg or μM)Effectiveness (%)
In Vitro (Cancer)LNCaP Cells10 μM70% apoptosis
In Vitro (Cancer)PC-3 Cells5 μM65% apoptosis
In Vivo (Filarial)Brugia malayi300 mg/kg53.6% adulticidal
In Vivo (Filarial)Brugia malayi300 mg/kg46.0% microfilaricidal

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of N-o-tolylpiperazine derivatives demonstrated a significant reduction in tumor volume in xenograft models when treated with the compound. The study reported a dose-dependent response, with higher concentrations leading to greater tumor suppression and increased apoptosis markers.

Case Study 2: Antifilarial Activity

In another investigation, the compound was tested against Brugia malayi in rodent models. Results indicated that treatment led to a notable decrease in both adult worm viability and microfilariae count in the bloodstream, suggesting a dual mechanism of action—direct killing and sterilization of female worms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-o-tolylpiperazine-1-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling o-tolylpiperazine with a carboxamide precursor under reflux conditions. Characterization requires multi-spectral analysis:

  • FTIR confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons of the o-tolyl group at δ 6.5–7.5 ppm) and carbon backbone.
  • Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental analysis ensures stoichiometric purity (>95%). For related protocols, see corrosion inhibitor synthesis in piperazine derivatives .

Q. How can researchers ensure the purity of this compound for experimental use?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is optimal. Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm for carboxamide absorbance. Calibration curves (1–10 µg/mL) with linearity (r² > 0.999) and recovery rates (>99%) ensure accuracy. Cross-validate with thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. What solvents and conditions are suitable for dissolving this compound in vitro?

  • Methodological Answer : The compound is polar due to the piperazine-carboxamide structure. Test solubility in dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10 mM). For aqueous buffers (e.g., PBS), use sonication at 40°C for 30 minutes. Monitor precipitation via dynamic light scattering (DLS). Avoid chlorinated solvents, which may interfere with NMR analysis .

Advanced Research Questions

Q. How does this compound adsorb onto metal surfaces, and what mechanisms govern its corrosion inhibition?

  • Methodological Answer : Adsorption follows the Langmuir isotherm , indicating monolayer formation. Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance (Rct) and double-layer capacitance (Cdl). Polarization curves reveal mixed-type inhibition (reducing anodic/cathodic currents). Surface analysis via scanning electron microscopy (SEM) shows protective film formation. Thermodynamic parameters (ΔGads ≈ −30 kJ/mol) suggest physisorption dominated by electrostatic interactions .

Q. What strategies resolve contradictions in crystallographic data for piperazine-carboxamide derivatives?

  • Methodological Answer : For ambiguous X-ray diffraction data (e.g., disorder in the o-tolyl group):

  • Refine structures using SHELXL with restraints for bond lengths/angles.
  • Validate hydrogen bonding (e.g., N–H⋯O interactions) via Hirshfeld surface analysis.
  • Compare with analogous structures (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide) to identify conformational trends .

Q. How can researchers assess the environmental impact of this compound waste?

  • Methodological Answer : Follow REACH guidelines for hazardous waste:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure 28-day degradation.
  • Aquatic toxicity : Perform Daphnia magna immobilization tests (EC50 determination).
  • Waste disposal : Neutralize with 10% sodium bicarbonate, adsorb onto activated charcoal, and incinerate at >850°C. Document compliance with local regulations (e.g., WGK classification) .

Methodological Resources

  • Structural refinement : SHELX suite for crystallography .
  • Adsorption studies : Langmuir isotherm modeling and EIS .
  • Safety protocols : OSHA-compliant SDS for handling corrosive inhibitors .

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